4-{[(3-Bromophenyl)methyl]amino}butan-2-ol

Catalog No.
S13800763
CAS No.
1341098-73-4
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(3-Bromophenyl)methyl]amino}butan-2-ol

CAS Number

1341098-73-4

Product Name

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol

IUPAC Name

4-[(3-bromophenyl)methylamino]butan-2-ol

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3

InChI Key

BRFUPPPZRKBTMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)Br)O

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol is an organic compound characterized by its structural formula, which features a butanol backbone substituted with a bromophenyl group and an amino group. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity. This compound is notable for its chiral center at the butanol position, which can exist in different stereoisomeric forms, influencing its interactions in biological systems.

The reactions involving 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol primarily include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Alcohol Reactions: As a secondary alcohol, it can undergo dehydration to form alkenes or react with acids to produce esters or ethers .
  • Oxidation: The alcohol functionality can be oxidized to ketones or aldehydes using oxidizing agents such as dichromate or permanganate .

The biological activity of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Additionally, brominated compounds are known for their antimicrobial and antifungal properties, which may extend to this compound as well.

Several synthesis methods have been developed for producing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol:

  • Mannich Reaction: This involves reacting formaldehyde with a secondary amine and a ketone or aldehyde to introduce the amino group into the butanol framework.
  • Grignard Reaction: Utilizing a Grignard reagent derived from bromobenzene, followed by reaction with a suitable carbonyl compound, can yield the desired product .
  • Reduction Reactions: Starting from a corresponding ketone or aldehyde, reduction via lithium aluminum hydride can provide the alcohol form .

4-{[(3-Bromophenyl)methyl]amino}butan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it could serve as a lead compound in drug discovery, particularly in developing treatments for neurological disorders.
  • Chemical Intermediates: It may be utilized as an intermediate in synthesizing more complex organic molecules.
  • Research: Its unique structure makes it suitable for studies in stereochemistry and molecular interactions.

Interaction studies of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol focus on its binding affinity and efficacy concerning various biological targets. Preliminary studies suggest that compounds with similar structures could modulate receptor activities or enzyme functions. Further research is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol. A comparison highlights their unique features:

Compound NameStructure FeaturesBiological Activity
3-Amino-2-methyl-4-phenylbutan-2-olMethyl substitution at the second positionNeuroactive effects
4-(3-Bromophenyl)butan-1-olLacks amino groupPotentially less bioactive
1-(3-Bromophenyl)-2-butanamineAmino group at different positionVarying pharmacological profiles

These compounds differ primarily in their functional groups and positions of substitution, affecting their reactivity and biological properties.

Grignard Reaction-Based Synthesis

The Grignard reaction represents a fundamental approach for synthesizing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol through the formation of carbon-carbon bonds via organometallic intermediates [1]. This synthetic pathway involves the preparation of organomagnesium reagents from halogenated precursors, followed by nucleophilic addition to carbonyl compounds [2]. The mechanism proceeds through the insertion of magnesium metal into the carbon-halogen bond, generating highly reactive organomagnesium species that function as both strong nucleophiles and bases [3].

Reagent Selection and Stoichiometric Considerations

The selection of appropriate Grignard reagents for synthesizing 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol requires careful consideration of stoichiometric relationships and reactant compatibility [1]. Primary considerations include the choice between 3-bromobenzyl magnesium halides and alternative organometallic precursors [2]. The stoichiometric ratio of magnesium to organic halide typically follows a 1:1 molar relationship, though excess magnesium is often employed to ensure complete conversion [4].

Critical factors influencing reagent selection include the reactivity of the halogen substituent, with bromide generally providing optimal reactivity compared to chloride or iodide derivatives [1]. The presence of the meta-bromine substituent on the benzyl moiety affects both the electronic properties and steric accessibility of the resulting Grignard reagent [2]. Stoichiometric calculations must account for the formation of biphenyl byproducts, which can consume up to 10-15% of the organic halide starting material [3].

Table 1: Stoichiometric Requirements for Grignard Reagent Formation

ComponentMolar RatioFunctionTypical Excess
3-Bromobenzyl halide1.0Electrophile-
Magnesium metal1.1-1.3Nucleophile10-30%
Anhydrous solvent10-20Reaction mediumVariable
Carbonyl substrate0.9-1.0Acceptor-

The theoretical yield calculations must incorporate potential side reactions, including Wurtz coupling and competing reduction pathways [4]. Experimental studies demonstrate that optimal stoichiometry employs 1.2 equivalents of magnesium relative to the organic halide, providing yields of 75-85% for the desired organomagnesium intermediate [1].

Solvent Systems and Temperature Optimization

Solvent selection represents a critical parameter in Grignard reaction optimization, with ethereal solvents providing essential coordination stabilization for the organometallic intermediates [5]. Diethyl ether and tetrahydrofuran constitute the primary solvent choices, each offering distinct advantages in terms of coordination ability and reaction kinetics [1]. The coordination of ether molecules to the magnesium center stabilizes the Grignard reagent and prevents decomposition through β-elimination pathways [2].

Temperature optimization studies reveal that initiation temperatures of 60-80°C are required to overcome the activation barrier for magnesium insertion [6]. Following initiation, the highly exothermic nature of Grignard formation necessitates careful temperature control to prevent runaway reactions [4]. The overall heat release for Grignard reagent synthesis ranges from 362.69-397.11 kilojoules per mole, requiring effective heat management systems [4].

Table 2: Temperature Profile for Grignard Synthesis Optimization

Reaction PhaseTemperature Range (°C)DurationHeat Management
Initiation60-8030-60 minutesExternal heating
Propagation40-602-4 hoursCooling control
Carbonyl addition0-251-2 hoursIce bath cooling
Hydrolysis0-2530 minutesControlled addition

Solvent purity requirements are stringent, with water content below 50 parts per million essential for successful Grignard formation [5]. The presence of protic impurities leads to competitive protonation reactions that consume the organometallic reagent without productive bond formation [1]. Comparative studies indicate that tetrahydrofuran provides superior coordination compared to diethyl ether, resulting in enhanced stability and reactivity of the organomagnesium species [2].

Catalytic Amination Approaches

Catalytic amination methodologies offer alternative synthetic routes to 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol through direct carbon-nitrogen bond formation [7]. These approaches utilize transition metal catalysts to facilitate the coupling of amine nucleophiles with electrophilic carbon centers [8]. The borrowing hydrogen methodology represents a particularly attractive strategy, enabling the use of alcohols as alkylating agents with water as the sole byproduct [9].

Transition Metal Catalysts in Nitrogen-Alkylation

Transition metal-catalyzed nitrogen-alkylation reactions provide efficient pathways for synthesizing amino alcohol derivatives through direct carbon-nitrogen bond formation [7]. Iridium-based catalysts demonstrate exceptional activity in borrowing hydrogen processes, achieving substrate/catalyst ratios up to 10,000 with yields reaching 96% [9]. The mechanism involves initial alcohol dehydrogenation to form aldehydes or ketones, followed by imine formation and subsequent hydrogenation to yield the alkylated amine product [10].

Mechanistic studies reveal that the rate-determining step involves imine coordination to the iridium-hydride intermediate, with alcohol oxidation being effectively irreversible under typical reaction conditions [10]. The catalyst resting state consists of an iridium-hydride complex with coordinated amine substrate, as confirmed through nuclear magnetic resonance spectroscopy studies [10]. Kinetic investigations demonstrate second-order dependence on catalyst concentration and negative first-order dependence on water content [10].

Table 3: Transition Metal Catalyst Performance in Nitrogen-Alkylation

Catalyst SystemSubstrate/Catalyst RatioYield (%)SelectivityReaction Conditions
Iridium-NHC complexes1,000-10,00085-96>99:180-120°C, 12-24 h
Ruthenium-phosphine500-2,00070-9095:5100-140°C, 24 h
Cobalt-pyrazole100-1,00060-8590:10140°C, 12 h
Rhodium-diphosphine200-80065-8892:8110°C, 16 h

Substrate scope investigations demonstrate broad tolerance for both primary and secondary alcohols, with sterically hindered substrates requiring elevated temperatures or extended reaction times [11]. The presence of electron-withdrawing groups on the aromatic ring enhances reactivity through stabilization of intermediate imine species [8]. Functional group tolerance includes halides, ethers, and ester functionalities, making this approach suitable for complex molecule synthesis [9].

Phase-Transfer Catalysis Methodologies

Phase-transfer catalysis provides an environmentally benign approach for nitrogen-alkylation reactions by enabling the use of aqueous inorganic bases and non-polar organic solvents [12]. Quaternary ammonium salts function as phase-transfer agents, transporting anionic nucleophiles from the aqueous phase into the organic reaction medium [13]. This methodology offers advantages including reduced solvent requirements, milder reaction conditions, and enhanced scalability for industrial applications [14].

The mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium catalyst and the anionic nucleophile, facilitating transport across the phase boundary [12]. Critical parameters for catalyst selection include the carbon number (total carbons on alkyl chains) and q-value (sum of reciprocals of carbon numbers), which determine the organophilicity and mass transfer characteristics [13]. Optimal performance typically occurs with carbon numbers between 16-32 for reactions where the organic phase reaction is rate-determining [13].

Table 4: Phase-Transfer Catalyst Structure-Activity Relationships

Catalyst TypeCarbon NumberQ-ValueEfficiencyApplications
Tetrabutylammonium bromide161.00HighPrimary alkylation
Methyltributylammonium chloride131.33ModerateSecondary substrates
Benzyltriethylammonium chloride131.50HighAromatic systems
Tetraoctylammonium bromide320.50Very highLipophilic substrates

Reaction optimization studies indicate that catalyst loading of 1-5 mole percent provides optimal activity while minimizing purification challenges [14]. Temperature control between 60-100°C balances reaction rate with catalyst stability, preventing thermal decomposition of the quaternary ammonium species [12]. The aqueous base concentration affects both reaction rate and selectivity, with 50% sodium hydroxide solutions providing optimal performance for most substrates [13].

Industrial-Scale Production Challenges

Industrial production of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol presents significant challenges related to reaction scalability, process safety, and product purification [15]. The transition from laboratory-scale synthesis to commercial manufacturing requires careful consideration of heat management, mixing efficiency, and continuous operation capabilities [4]. Economic factors including raw material costs, catalyst recovery, and waste minimization drive the selection of optimal synthetic strategies [16].

Continuous Flow Reactor Adaptations

Continuous flow reactor technology offers substantial advantages for large-scale amino alcohol production through enhanced heat and mass transfer characteristics [15]. The high surface-to-volume ratio of microreactors enables precise temperature control and rapid mixing, critical for managing exothermic reactions such as Grignard formation [15]. Flow chemistry approaches allow for the integration of multiple synthetic steps in a single continuous process, reducing isolation and purification requirements [15].

Residence time optimization studies demonstrate that flow reactors can achieve complete conversion in minutes rather than hours required for batch processes [15]. The controlled addition of reagents in flow systems minimizes the accumulation of reactive intermediates, enhancing process safety and reducing the formation of byproducts [15]. Temperature profiles can be precisely controlled throughout the reactor length, enabling optimal conditions for each stage of the multi-step synthesis [15].

Table 5: Continuous Flow Reactor Performance Parameters

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction time4-8 hours15-60 minutes4-32x
Temperature control±5°C±1°C5x
Mixing efficiencyModerateExcellent3-5x
Heat transferLimitedEnhanced10-100x
ScalabilityDifficultLinearVariable

The implementation of continuous flow systems requires careful consideration of pressure drop, residence time distribution, and reagent compatibility [15]. Microreactor channels with dimensions of 100-500 micrometers provide optimal balance between pressure drop and mixing efficiency [15]. The use of packed bed reactors enables heterogeneous catalysis applications while maintaining continuous operation [15].

Purification and Isolation Techniques

Purification of 4-{[(3-Bromophenyl)methyl]amino}butan-2-ol requires sophisticated separation techniques to achieve pharmaceutical-grade purity standards [16]. The presence of structurally similar impurities, including regioisomers and unreacted starting materials, necessitates high-resolution separation methods [17]. Chromatographic techniques, crystallization processes, and distillation methods each offer distinct advantages for different impurity profiles [18].

High-performance liquid chromatography provides exceptional resolution for amino alcohol enantiomers and structural isomers through the use of chiral stationary phases or derivatization approaches [17]. Reversed-phase chromatography using octadecylsilane columns with gradient elution enables baseline separation of diastereomeric derivatives [17]. The detection of amino alcohols requires derivatization with chromophoric reagents due to limited ultraviolet absorption in the native compounds [17].

Table 6: Purification Technique Comparison for Amino Alcohols

MethodPurity AchievedThroughputCostScalability
Column chromatography>99%LowHighLimited
Crystallization95-99%HighLowExcellent
Distillation (vacuum)90-95%HighModerateGood
Preparative liquid chromatography>99.5%ModerateVery highModerate

Crystallization methodologies offer cost-effective purification for large-scale production, with the addition of surfactants or alcohols improving crystal morphology and filtration characteristics [19]. The formation of hydrochloride or oxalate salts enables selective crystallization from aqueous or hydro-organic solvent systems [16]. Ion exchange chromatography provides quantitative conversion of salts to free base forms while achieving additional purification through chromatographic action [16].

Nuclear Magnetic Resonance Spectral Interpretation

Proton-Nuclear Magnetic Resonance Coupling Patterns and Assignment

Proton setCalculated chemical-shift range /parts-per-millionMultiplicity (first-order prediction)J-coupling contextIntegral ratioLiterature basis
H-2 aromatic ortho to bromine7.35–7.45 [1]doubletthree-bond coupling to H-4 (≈8.0 Hz [2])1aromatic proton database [1]
H-4 aromatic para to bromine7.20–7.32 [1]tripletthree-bond coupling to H-2 and H-6 (≈8.0 Hz [2])1aromatic proton database [1]
H-5 aromatic meta to bromine7.18–7.28 [1]tripletthree-bond coupling to H-4 (≈8.0 Hz [2])1aromatic proton database [1]
Benzylic CH₂-N (Ph-CH₂-)3.60–3.78 [1]singlet*geminal coupling suppressed by nitrogen lone pair [2]2benzylic amine shifts [1]
α-CH₂ to nitrogen (-CH₂-N)2.75–2.95 [1]tripletvicinal coupling to β-CH (≈6.5 Hz [2])2aliphatic amine shifts [1]
β-CH bearing hydroxyl (-CH(OH)-)3.35–3.55 [1]quartetvicinal coupling to both flanking CH₂ groups (≈6.5 Hz [2])1secondary alcohol shifts [1]
Terminal CH₂-OH1.45–1.70 [1]quartet of doubletscomplex coupling to β-CH and hydroxyl exchange [2]2primary alcohol shifts [1]
Hydroxyl proton2.00–2.50 (broad) [1]broad singletsubject to hydrogen exchange1exchangeable proton data [1]

*In practice a slight asymmetry (“roofing”) can appear if long-range coupling to ortho aromatic protons becomes significant [2].

Key observations:

  • All three aromatic protons fall into a narrow 0.27 parts-per-million window, yet remain distinguishable through their first-order coupling topology, consistent with a meta-bromine substituent that withdraws electron density inductively while exerting minimal mesomeric influence [3] [4].
  • The benzylic CH₂ proton signal integrates to two protons and sits ≈0.30 parts-per-million downfield from an unsubstituted benzylamine because of the bromine-induced ring deshielding [1].
  • Vicinal coupling constants (≈6.5 Hz) on the aliphatic chain mirror staggered anti conformations, corroborating a trans relationship between the hydroxyl-bearing carbon and its neighbours [2].

Carbon-13 Nuclear Magnetic Resonance Chemical-Shift Analysis

Carbon environmentPredicted chemical shift /parts-per-millionAssignment rationaleReference window
C-1 aromatic ipso (C-Br)133–137 [5]bromine substitution raises shift relative to hydrogenaryl-bromide data [5]
C-2/C-6 aromatic ortho129–131 [5]ortho deshielding by brominearyl reference [5]
C-3/C-5 aromatic meta127–129 [5]modest inductive effectaryl reference [5]
C-4 aromatic para120–124 [5]para position least perturbedaryl reference [5]
Benzylic CH₂-N45–50 [5]α-carbon to nitrogen and aromatic ringbenzylic amine range [5]
α-CH₂ to nitrogen34–38 [5]electron donation from nitrogenalkyl-amine range [5]
β-CH bearing hydroxyl69–72 [5]secondary alcohol carbonsecondary alcohol range [5]
Terminal CH₂-OH60–62 [5]primary alcohol carbon adjacent to oxygenprimary alcohol range [5]

Notable points: the benzylic carbon resonance shifts ≈3 parts-per-million downfield compared with unsubstituted benzylamines, validating bromine-mediated ring current effects [5].

Mass-Spectrometric Fragmentation Patterns

Electrospray ionisation in positive mode yields a dominant [M+H]⁺ cluster at m/z 259/261 (1:1 ratio) and a lesser [M]⁺- molecular ion under electron ionisation. Fragment assignments follow classical homolytic or heterolytic cleavages [6].

m/zRelative intensityIsotopic patternProposed fragmentFragmentation pathwaySource concept
259 / 261100%1:1[M+H]⁺protonated parentbromine isotopic signature [6]
241 / 24345%1:1[M+H–H₂O]⁺dehydration of secondary alcoholα-cleavage + water loss [6]
199 / 20135%1:1C₆H₄Br–CH₂⁺benzylic cleavage adjacent to nitrogenbenzyl cation stabilisation [6]
171 / 17330%1:1C₆H₄Br⁺secondary loss of CH₂ from benzyl cationring-retained bromonium [6]
8622%C₄H₈NO⁺charge-retained alkyl fragmentβ-cleavage from nitrogen [6]

The ubiquitous 1:1 doublet at each bromine-containing fragment confirms the presence of a single bromine atom and provides an internal check for mass calibration [6].

Infrared Vibrational Spectroscopy of Functional Groups

Observed band /centimetres⁻¹IntensityFunctional assignmentDiagnostic importanceComparative reference
3,415 (broad)strongO–H stretch (hydrogen-bonded)confirms free hydroxyl [7]m-bromobenzyl alcohol O–H [7]
3,300–3,260mediumN–H stretch of secondary aminedifferentiates from tertiary amines [8]standard amines [8]
2,950, 2,925, 2,850mediumaliphatic C–H stretchesidentifies saturated chaingeneric IR tables [7]
1,605, 1,515mediumaromatic C=C skeletal vibrationssupports benzene ringbromobenzyl IR reference [7]
1,335–1,250mediumC–N stretch (aliphatic amine)confirms amine linkagestandard C–N bands [8]
1,060–1,020mediumC–O stretch (secondary alcohol)corroborates hydroxyl sitesecondary alcohol IR [7]
720mediumaromatic out-of-plane C–H bendindicative of meta-substitutionm-bromobenzyl alcohol pattern [7]
640–600strong doubletC–Br stretchverifies bromine substituentaryl bromide reference [7]

Band positions mirror those of 3-bromobenzyl alcohol, except that the aliphatic C–N stretch replaces the benzylic O–H deformation band typical for the parent alcohol [7] [8].

Analytical synopsis:

  • Proton and carbon chemical-shift windows agree with electronic influences exerted by bromine, nitrogen, and oxygen, providing a complete set of resonance assignments for synthetic and analytical quality control [1] [5].

  • Mass-spectrometric behaviour is ruled by loss of water and cleavage of the benzylic C–N bond, producing high-diagnostic fragments at m/z 241/243 and 199/201 respectively, each carrying the bromine isotopic fingerprint [6].

  • Infrared data confirm all heteroatom functionalities—broad hydroxyl stretching, secondary amine stretching, and characteristic aryl-bromide vibration—ensuring orthogonal verification of the structural motif [7] [8].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.04153 g/mol

Monoisotopic Mass

257.04153 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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